9,10-Anthracenedione, 1,5-bis(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(ethylthio)anthracene-9,10-dione is an anthracene-based derivative with the molecular formula C18H16O2S2. This compound is part of a broader class of anthracene derivatives known for their interesting photophysical, photochemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation reaction, where ethylthiol is reacted with anthracene-9,10-dione in the presence of a Lewis acid catalyst . The reaction conditions often include an inert atmosphere and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production methods for anthracene derivatives, including 1,5-Bis(ethylthio)anthracene-9,10-dione, often involve large-scale Friedel-Crafts reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(ethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted anthracene derivatives .
Scientific Research Applications
1,5-Bis(ethylthio)anthracene-9,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Bis(ethylthio)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its use in OLEDs and photophysical studies.
9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics.
Anthraquinone: A simpler anthracene derivative with widespread use in dyes and pigments.
Uniqueness
1,5-Bis(ethylthio)anthracene-9,10-dione is unique due to the presence of ethylthio groups, which enhance its photophysical properties and biological activity. This makes it a valuable compound for both scientific research and industrial applications .
Biological Activity
9,10-Anthracenedione, 1,5-bis(ethylthio)- is a synthetic derivative of anthracenedione that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound is characterized by its unique structure, which includes two ethylthio groups attached to the anthracenedione core, potentially influencing its reactivity and biological interactions.
- Molecular Formula : C16H16S2O2
- Molecular Weight : 304.43 g/mol
- CAS Number : 506443-21-6
The biological activity of 9,10-anthracenedione derivatives is often attributed to their ability to intercalate with DNA and generate reactive oxygen species (ROS). These mechanisms lead to cellular damage and apoptosis in cancer cells. The presence of ethylthio groups may enhance the lipophilicity of the compound, facilitating better cellular uptake and bioavailability.
Anticancer Properties
Research has demonstrated that 9,10-anthracenedione derivatives exhibit significant anticancer activity. A study highlighted the compound's effectiveness against various cancer cell lines, including:
- Breast Cancer
- Ovarian Cancer
- Lung Cancer
- Melanoma
In vitro studies indicate that these compounds can inhibit cell proliferation and induce apoptosis through ROS generation and DNA damage pathways .
Cancer Type | IC50 (µM) |
---|---|
Breast Cancer | 5.2 |
Ovarian Cancer | 4.8 |
Lung Cancer | 6.0 |
Melanoma | 3.5 |
Antimicrobial Activity
9,10-Anthracenedione derivatives also show promising antimicrobial properties. They have been tested against various bacterial strains and fungi. Notably, they exhibit activity against:
- Candida albicans
- Staphylococcus aureus
- Escherichia coli
The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Candida albicans | 50 |
Staphylococcus aureus | 25 |
Escherichia coli | 100 |
Case Studies
- Anticancer Efficacy : A study utilized a human tumor cloning system to evaluate the anticancer effects of a related anthracene derivative in vitro. The results indicated broad-spectrum antitumor activity across multiple cancer types, supporting the potential of anthracenediones in cancer therapy .
- Synergistic Effects : Research on combinations of anthracenediones with other phytochemicals showed enhanced antifungal activity against Candida species when combined with chitosan oligomers, suggesting potential for synergistic therapeutic strategies .
Properties
CAS No. |
506443-21-6 |
---|---|
Molecular Formula |
C18H16O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1,5-bis(ethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2S2/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3 |
InChI Key |
PVTDUORSRFHXKE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.